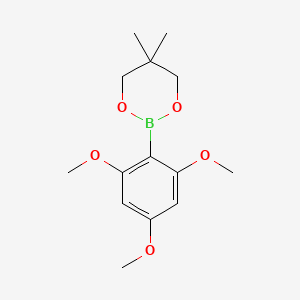
5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a boron-containing organic compound, specifically a borinane. Borinanes are cyclic compounds containing boron atoms. The “5,5-Dimethyl” part suggests that there are two methyl groups attached to the fifth carbon in the ring. The “2-(2,4,6-trimethoxyphenyl)” part suggests that there is a phenyl group (a ring of 6 carbon atoms) attached to the second carbon in the borinane ring, and this phenyl group has three methoxy groups (-OCH3) attached to it at the 2nd, 4th, and 6th positions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate borinane and phenyl precursors. The methyl and methoxy groups would be added through various reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined through various laboratory tests .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
335343-08-3 |
|---|---|
Produktname |
5,5-Dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane |
Molekularformel |
C14H21BO5 |
Molekulargewicht |
280.13 g/mol |
IUPAC-Name |
5,5-dimethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C14H21BO5/c1-14(2)8-19-15(20-9-14)13-11(17-4)6-10(16-3)7-12(13)18-5/h6-7H,8-9H2,1-5H3 |
InChI-Schlüssel |
ALIYPFTURKMCNA-UHFFFAOYSA-N |
SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2OC)OC)OC |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




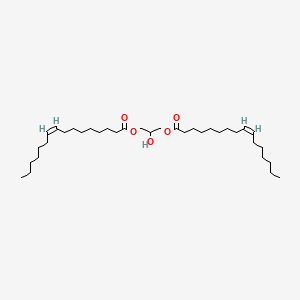
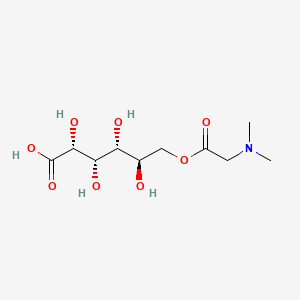
![8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1502929.png)
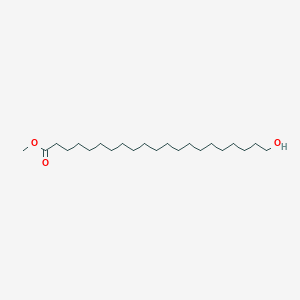
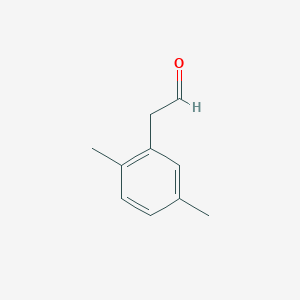
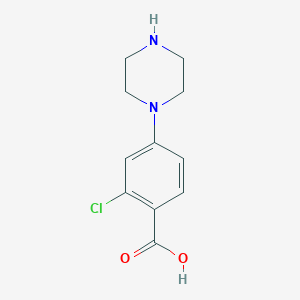
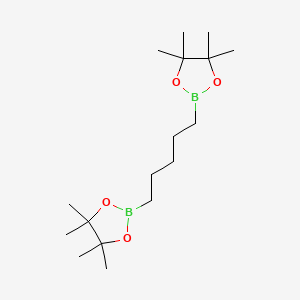
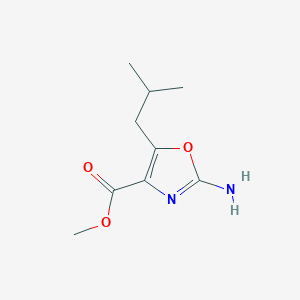
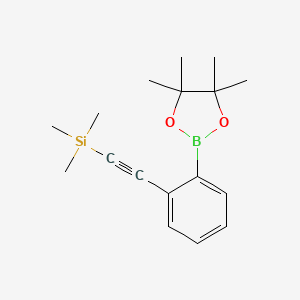
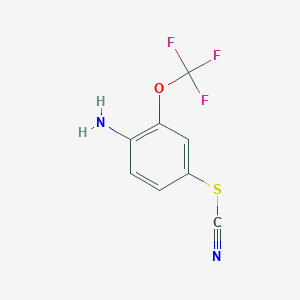
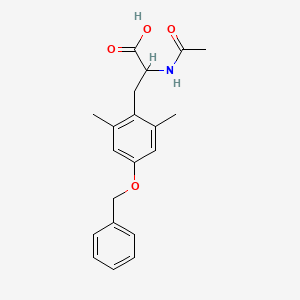
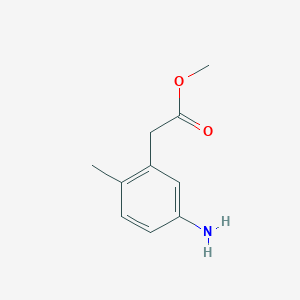
![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1503001.png)